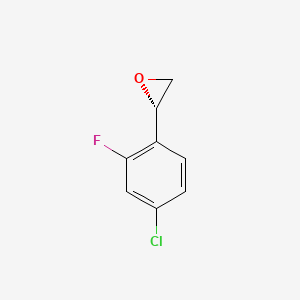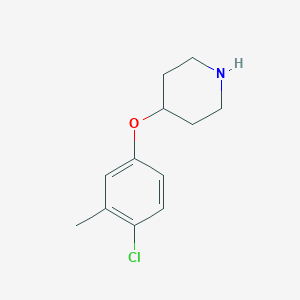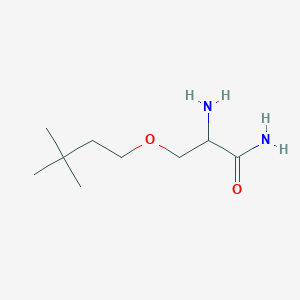
5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide is a chemical compound with the molecular formula C6H12O4S and a molecular weight of 180.22 g/mol . This compound belongs to the class of organic compounds known as dioxathiepanes, which are characterized by a seven-membered ring containing both oxygen and sulfur atoms. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide involves several steps. One common method includes the reaction of dimethyl sulfoxide (DMSO) with an appropriate diol under acidic conditions to form the dioxathiepane ring . The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the ring closure.
Industrial production methods for this compound may involve continuous flow microreaction technology, which offers advantages in terms of efficient dispersion and mixing of fluids at the micrometer scale . This method allows for better control over reaction conditions, leading to higher yields and improved safety.
Analyse Des Réactions Chimiques
5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
In oxidation reactions, the compound can form sulfoxides or sulfones, depending on the reaction conditions. In reduction reactions, the sulfur atom in the ring can be reduced to form thiols or sulfides. Substitution reactions often involve the replacement of one of the oxygen atoms in the ring with another functional group, such as a halogen or an alkyl group .
Applications De Recherche Scientifique
5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other organic compounds . In biology, it has been studied for its potential use as a building block for biologically active molecules .
In the field of medicine, this compound has been investigated for its potential therapeutic properties, including its ability to act as an antioxidant or anti-inflammatory agent . In industry, it is used in the production of specialty chemicals and materials, such as polymers and resins .
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems to form covalent bonds . This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.
The specific molecular targets and pathways involved in the compound’s effects depend on the context in which it is used. For example, in antioxidant applications, it may interact with reactive oxygen species to neutralize them and prevent oxidative damage .
Comparaison Avec Des Composés Similaires
5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide can be compared to other similar compounds, such as 1,3,2-dioxathiolane 2,2-dioxide and 1,3,2-dioxathiepane 2-oxide . These compounds share similar structural features, including the presence of a dioxathiepane ring, but differ in the specific substituents attached to the ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and properties. For example, the presence of the dimethyl groups at the 5,5-positions can affect the compound’s steric and electronic properties, potentially making it more or less reactive in certain chemical reactions .
Similar Compounds
- 1,3,2-Dioxathiolane 2,2-dioxide
- 1,3,2-Dioxathiepane 2-oxide
- 1,2-Ethylene sulfate
Propriétés
Formule moléculaire |
C6H12O4S |
|---|---|
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
5,5-dimethyl-1,3,2-dioxathiepane 2,2-dioxide |
InChI |
InChI=1S/C6H12O4S/c1-6(2)3-4-9-11(7,8)10-5-6/h3-5H2,1-2H3 |
Clé InChI |
KALRYIGYEJNLGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCOS(=O)(=O)OC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B15318647.png)
![Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl-](/img/structure/B15318648.png)
![4-[2-(2-pyrrolidinyl)phenyl]Morpholine](/img/structure/B15318653.png)
![5-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B15318662.png)







